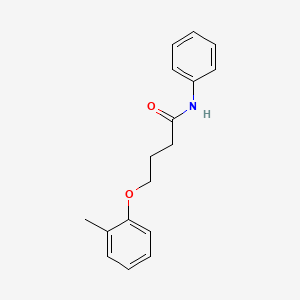
4-(2-methylphenoxy)-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-methylphenoxy)-N-phenylbutanamide” is a compound that contains a butanamide group attached to a phenyl group and a 2-methylphenoxy group . Butanamides are derivatives of butanoic acid, and phenyl groups are derived from benzene. The 2-methylphenoxy group is a phenoxy group with a methyl group at the 2nd position .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a central butanamide chain, with a phenyl group attached to one end and a 2-methylphenoxy group attached to the other .Chemical Reactions Analysis
As a butanamide derivative, “this compound” might undergo reactions typical of amides, such as hydrolysis. The phenyl and 2-methylphenoxy groups might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups. For instance, it might exhibit the typical properties of amides, such as the ability to form hydrogen bonds .Scientific Research Applications
Synthesis of Spiro[tetrahydropyran-3,3'-oxindole] Derivatives
One application involves the use of related chemical structures in the synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives, employing a Prins cascade strategy. This approach allows for the smooth coupling of various aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide in the presence of BF3·OEt2 under ambient conditions. The process yields corresponding spiro-oxindole derivatives with good yields and excellent selectivity, showcasing an entirely new strategy for constructing spirocycles in a one-pot operation through a Prins cascade process (Reddy et al., 2014).
Study of Estrogenic and Thyroid Hormone Functions
Another study investigated the endocrine-disrupting potential of various plasticizers and phenols, including benzyl butyl phthalate (BBP) and dibutyl phthalate (DBP), on estrogen receptor and thyroid hormone functions. This research is relevant to understanding the biological impacts of chemical compounds on hormonal systems. The study concluded that these compounds exhibit endocrine-disrupting potential that can be mediated via interference with the estrogen and thyroid hormone systems, highlighting the importance of considering the combined effects of compounds for risk assessment of human health (Ghisari & Bonefeld‐Jørgensen, 2009).
Environmental Impact Studies
Research into the presence and effects of phenolic xenoestrogens in environmental samples, such as surface water, sediments, and sewage sludge, offers insights into the environmental impact of chemical compounds. One study found levels of various phenolic chemicals, including 4-nonylphenol and bisphenol A, in streams and rivers, identifying sewage treatment plants as major sources of these compounds. This research underscores the importance of environmental monitoring and regulation to mitigate the effects of potentially harmful chemicals (Bolz, Hagenmaier, & Körner, 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to phenoxy herbicides like mcpa , which are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Auxins are crucial for plant growth and development .
Mode of Action
Phenoxy herbicides, including MCPA, act by mimicking the auxin growth hormone . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" . This suggests that 4-(2-methylphenoxy)-N-phenylbutanamide may interact with its targets in a similar way, leading to uncontrolled growth and eventual plant death.
Biochemical Pathways
Based on its structural similarity to mcpa, it can be inferred that it affects the auxin signaling pathway . This pathway is crucial for plant growth and development, and its disruption leads to uncontrolled growth and eventual plant death .
Result of Action
Based on its structural similarity to mcpa, it can be inferred that it induces rapid, uncontrolled growth in broad-leaf plants, leading to their eventual death .
properties
IUPAC Name |
4-(2-methylphenoxy)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-14-8-5-6-11-16(14)20-13-7-12-17(19)18-15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUVJVSYEMMVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




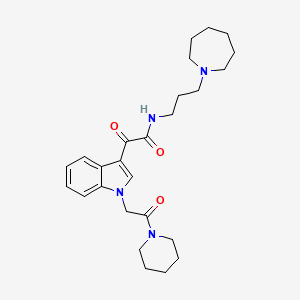
![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)
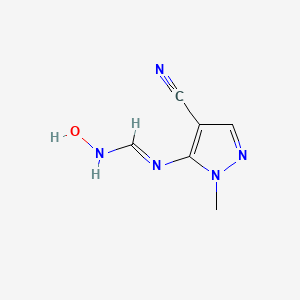
![3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B3015312.png)
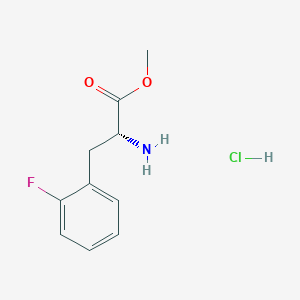
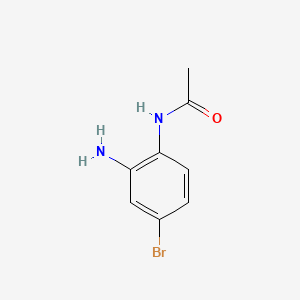
![N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3015317.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)
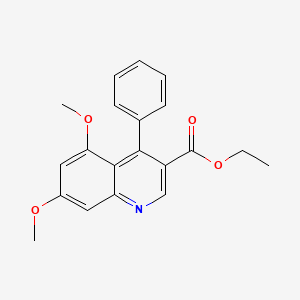

![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)